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Compound of Interest

Compound Name: 3-(2-Methylphenyl)benzaldehyde
CAS No.: 371764-26-0
Cat. No.: B1332052

Get Quote
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Nomenclature, Structural Identity, and Synthetic Applications

Executive Summary

3-(o-Tolyl)benzaldehyde is a biaryl building block critical to the synthesis of functionalized
polycyclic aromatic hydrocarbons (PAHSs), pharmaceutical intermediates (specifically PD-1/PD-
L1 inhibitors), and optoelectronic materials (OLED hosts).

This guide resolves the nomenclature ambiguity often found in literature, distinguishing this
biphenyl derivative from simple tolualdehyde isomers. It provides a validated technical profile
including CAS registry data, structural characterization, and a standard operating procedure
(SOP) for its synthesis via Suzuki-Miyaura cross-coupling.

Chemical Identity & Nomenclature Resolution

The primary source of confusion for this compound lies in the overlap of "tolyl" and
"benzaldehyde” descriptors. It is not m-tolualdehyde (3-methylbenzaldehyde). It is a biphenyl
system.[1][2]

Identification Matrix
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Identifier Type Value Context

Primary Name 3-(o-Tolyl)benzaldehyde Common technical usage

2'-Methyl-[1,1'-biphenyl]-3-

IUPAC Name Systematic nomenclature
carbaldehyde
CAS Registry Number 371764-26-0 Unique identifier
. 3-(2- - : :
Alternative Synonym Descriptive substituent naming

Methylphenyl)benzaldehyde

_ 2'-Methyl-3- o
Alternative Synonym ) Variation of IUPAC
biphenylcarboxaldehyde
Molecular Formula C14H120
Molecular Weight 196.24 g/mol

Structural Characterization

The molecule consists of a benzaldehyde core coupled at the meta (3) position to an ortho (2)
substituted toluene ring. The steric hindrance introduced by the ortho-methyl group (2'-position)
induces a twist in the biaryl bond, disrupting planarity and influencing the electronic conjugation
—a desired trait in preventing 1t-stacking in OLED materials.

Figure 1: Structural connectivity of 2'-Methyl-[1,1'-biphenyl]-3-carbaldehyde.

Click to download full resolution via product page
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Synthesis & Production Strategy
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The industrial and laboratory standard for producing 3-(o-tolyl)benzaldehyde is the Suzuki-
Miyaura Cross-Coupling reaction. This pathway offers high regioselectivity and tolerance for
the aldehyde functional group.

Reaction Pathway

Two retrosynthetic disconnections are possible. Route A is preferred due to the commercial
stability and lower cost of 3-formylphenylboronic acid compared to the ortho-substituted boronic
acid in Route B.

* Route A (Preferred): 3-Formylphenylboronic acid + 2-Bromotoluene

e Route B: 3-Bromobenzaldehyde + 2-Tolylboronic acid

Validated Protocol (Route A)

Reagents:

Aryl Halide: 2-Bromotoluene (1.0 eq)

Boronic Acid: 3-Formylphenylboronic acid (1.1 eq)

Catalyst: Pd(PPhs)a (3-5 mol%) or Pd(dppf)Clz (for sterically hindered substrates)

Base: K2COs (2.0 eq) or Na2COs3

Solvent System: Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:

¢ Inerting: Charge a reaction flask with 2-Bromotoluene, 3-Formylphenylboronic acid, and
Base. Evacuate and backfill with Nitrogen (

) or Argon three times.

o Solvation: Add degassed solvent mixture via syringe.

o Catalysis: Add the Palladium catalyst under a positive pressure of inert gas.
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o Reflux: Heat the mixture to 80—-100°C for 12—24 hours. Monitor via TLC (Target

will differ significantly from starting bromide).

e Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water and brine. Dry

organic layer over

 Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl

Acetate gradient).
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Start:

Inert Atmosphere Setup

Add Reactants:
2-Bromotoluene +
3-Formylphenylboronic acid

Add Catalyst:
Pd(PPh3)4 (3-5 mol%)

Reflux:
80-100°C, 12-24h
(Toluene/EtOH/H20)

o (Extend Time)

TLC Check:
Conversion >95%7?

es

Workup:
Extract w/ EtOAc
Wash (H20O/Brine)

Purification:

Flash Chromatography
(Hex/EtOAc)

Figure 2: Suzuki-Miyaura coupling workflow for CAS 371764-26-0 synthesis.

Click to download full resolution via product page
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[7][8]
Applications in R&D

The utility of 3-(o-tolyl)benzaldehyde extends beyond its identity as a simple intermediate.[1]

Pharmaceutical Chemistry[1]

e PD-1/PD-L1 Inhibitors: The biphenyl scaffold is a privileged structure in immunomodulatory
drugs. The 2'-methyl group restricts rotation, locking the pharmacophore into a specific
conformation that can enhance binding affinity to the PD-L1 pocket.

o Schiff Base Formation: The aldehyde group is highly reactive toward amines, allowing for the
rapid generation of imine libraries for high-throughput screening.

Materials Science (OLEDS)

e Conjugation Break: The non-planar geometry caused by the ortho-methyl group prevents
efficient

stacking in solid-state films. This reduces fluorescence quenching, making this aldehyde a
precursor for high-efficiency blue/green host materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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